Synthalin A - 111-23-9

Synthalin A

Catalog Number: EVT-401802
CAS Number: 111-23-9
Molecular Formula: C12H28N6
Molecular Weight: 256.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthalin A, chemically known as decamethylenediguanidine, is a guanidine derivative that has garnered significant attention in scientific research due to its historical use as an antidiabetic drug and its effects on pancreatic islet cells. [] It is classified as a biguanide, a class of compounds characterized by the presence of two guanidine groups linked by an alkyl chain. [, ] While Synthalin A showed initial promise as a potential oral insulin substitute, its clinical use was discontinued due to concerns regarding its toxicity. [, ] Despite this, Synthalin A remains a valuable tool in scientific research for investigating pancreatic islet cell function, glucagon regulation, and carbohydrate metabolism. [, , , , , , , , , , , , ]

Guanidine

Compound Description: Guanidine is a simple organic compound with the chemical formula CN₂(NH₂)₂. It serves as a fundamental structural unit for various derivatives, including Synthalin A. Guanidine itself exhibits hypoglycemic effects, although its toxicity limits its therapeutic application [].

Relevance: Guanidine's relevance to Synthalin A lies in its role as the core structure upon which Synthalin A is built. Researchers exploring the hypoglycemic potential of guanidine derivatives, aiming to enhance efficacy and reduce toxicity, led to the development of Synthalin A [].

Agmatine

Compound Description: Agmatine, a naturally occurring polyamine derived from the decarboxylation of arginine, exhibits hypoglycemic activity [].

Relevance: The structural similarity of agmatine to guanidine and its hypoglycemic properties made it a starting point in the search for more potent and less toxic guanidine derivatives like Synthalin A [].

Synthalin B

Compound Description: Synthalin B, chemically known as dodecamethylenediguanidine, is a biguanide compound closely related to Synthalin A [].

Phenethylbiguanide (Phenformin)

Compound Description: Phenethylbiguanide, commercially known as Phenformin, is a biguanide derivative found to be an effective oral hypoglycemic agent [, , ].

Decamethylenediguanidine

Compound Description: Decamethylenediguanidine is the base form of Synthalin A, from which the dihydrochloride salt, the form used therapeutically, is derived [].

Relevance: Decamethylenediguanidine is the chemical base of Synthalin A, and its transformation into the dihydrochloride salt is crucial for therapeutic administration [].

Dimethylbiguanide (Metformin)

Compound Description: Dimethylbiguanide, commonly known as Metformin, is a biguanide drug used for treating type 2 diabetes. It exerts its hypoglycemic action through multiple mechanisms, including reducing hepatic glucose production, increasing insulin sensitivity, and delaying intestinal glucose absorption [].

Butylbiguanide (Buformin)

Compound Description: Butylbiguanide, known as Buformin, is another biguanide compound exhibiting hypoglycemic effects [, ].

Cobaltous Chloride

Compound Description: Cobaltous Chloride is an inorganic compound known to induce damage to the alpha cells of the pancreas, which are responsible for glucagon secretion [, , , ].

Relevance: While structurally unrelated to Synthalin A, Cobaltous Chloride serves as a point of reference in studies investigating agents that can affect pancreatic alpha cells and glucagon secretion [, , , ]. Both compounds have been studied in the context of their impact on pancreatic function.

Source and Classification

Synthalin A is derived from guanidine, a nitrogen-rich organic compound. It belongs to the class of biguanides, which are characterized by the presence of two guanidine moieties connected by an alkyl chain. The specific structure of Synthalin A can be represented as decamethylene biguanide, with the chemical formula C11H24N4C_{11}H_{24}N_4 .

Synthesis Analysis

The synthesis of Synthalin A involves a multi-step process that typically includes the reaction of decamethylene diamine with guanidine. The key steps in its synthesis are:

  1. Starting Materials: Decamethylene diamine and guanidine.
  2. Reaction Conditions: The reaction is usually conducted in a solvent under controlled temperature conditions to ensure complete reaction and formation of the desired product.
  3. Purification: Post-synthesis, Synthalin A must be purified to remove any unreacted starting materials or by-products. This often involves recrystallization or chromatographic techniques.

The synthesis can be summarized as follows:

  • Step 1: Combine decamethylene diamine with guanidine in an appropriate solvent.
  • Step 2: Heat the mixture under reflux conditions to facilitate reaction.
  • Step 3: Cool and purify the resultant product through recrystallization .
Molecular Structure Analysis

Synthalin A features a linear structure consisting of a polymethylene chain (decamethylene) flanked by two guanidine groups. The molecular structure can be described as follows:

  • Chemical Formula: C11H24N4C_{11}H_{24}N_4
  • Molecular Weight: Approximately 228.34 g/mol.
  • Structural Characteristics:
    • Two guanidine groups confer basicity and potential biological activity.
    • The polymethylene chain contributes to the hydrophobic properties of the molecule.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure and purity of Synthalin A .

Chemical Reactions Analysis

Synthalin A is involved in several chemical reactions, including:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide to form various oxidation products.
  2. Reduction: Under specific conditions, it can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Functional groups on Synthalin A can be substituted with other groups, depending on the reagents used.

Common Reaction Conditions

  • Oxidation Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens or alkylating agents .
Mechanism of Action

Synthalin A primarily acts as a pancreatic alpha-cell toxin, selectively targeting glucagon secretion. Its mechanism can be summarized as follows:

  • Target Cells: Alpha-cells within pancreatic islets.
  • Primary Action: Inhibition of glucagon secretion, leading to decreased blood glucose levels.
  • Biochemical Pathways: Disruption of glucagon signaling pathways results in reduced glycogenolysis and gluconeogenesis.

Research indicates that Synthalin A may initially cause a transient increase in blood glucose levels due to glucagon leakage before ultimately leading to hypoglycemia through prolonged exposure and alpha-cell damage .

Physical and Chemical Properties Analysis

Synthalin A exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents; limited solubility in non-polar solvents due to its hydrophobic chain.
  • Melting Point: Specific melting point data may vary but should be determined experimentally for purity assessment.

These properties influence its behavior in biological systems and its potential applications in pharmacology .

Applications

Historically, Synthalin A was explored for its anti-diabetic properties but has since been largely abandoned due to safety concerns related to toxicity. Its applications included:

  • Diabetes Management: Initially used for lowering blood glucose levels by inhibiting glucagon secretion.
  • Research Tool: Investigated for understanding glucagon signaling pathways and pancreatic function.

Despite its historical significance, Synthalin A's clinical use has been discontinued due to adverse effects and the development of safer alternatives like metformin .

Historical Context and Development of Synthalin A

Origins in Early Diabetes Therapeutics: From Galega officinalis to Synthetic Diguanides

The quest for diabetes management before insulin’s discovery centered on traditional botanicals. Galega officinalis (French lilac or goat’s rue), used in medieval European folk medicine, was observed to reduce glycosuria. Early 20th-century research identified guanidine as its active hypoglycemic component, but its clinical utility was limited by severe hepatotoxicity [1] [7]. To mitigate toxicity, chemists synthesized diguanide compounds—guanidine derivatives with polymethylene chains terminating in guanidine groups at both ends. These structures retained glucose-lowering effects while demonstrating reduced toxicity compared to guanidine itself. This innovation marked a pivotal shift from botanical extracts to rationally designed synthetic agents, laying the groundwork for Synthalin A [1] [5].

Table 1: Key Figures in Synthalin’s Development

Researcher/EntityContributionSignificance
Traditional HerbalistsUse of Galega officinalis for diabetesIdentified plant-based hypoglycemic properties
Early 20th-Century ChemistsGuanidine isolation & diguanide synthesisCreated less toxic synthetic alternatives to guanidine
E. Frank & O. MinkowskiClinical validation of diguanidesPioneered first clinical application of Synthalin A

Discovery and Early Clinical Trials (1920s–1930s): E. Frank, Oskar Minkowski, and Schering AG

In 1926, endocrinologist E. Frank, working at Oskar Minkowski’s clinic in Wrocław (then Breslau), conducted the first clinical trial of a decamethylene diguanide compound. Minkowski, renowned for establishing the pancreas’ role in diabetes (1889), provided the academic foundation for this work [1] [3] [6]. Frank’s trials demonstrated that the compound effectively managed mild diabetes by reducing blood glucose, offering an oral alternative to pancreatic extracts. Schering AG of Berlin commercialized the compound as Synthalin in 1927, marketing it as an "oral insulin" [1]. Early enthusiasm stemmed from its ability to suppress glucagon secretion and inhibit hepatic gluconeogenesis—mechanisms later understood as alpha-cell modulation [2]. Despite promising initial results, clinical use revealed variability in efficacy and emerging safety concerns.

Evolution to Synthalin B and Market Withdrawal: Toxicity Concerns and Pharmaceutical Shifts

By the early 1930s, reports of hepatorenal toxicity linked to Synthalin (now retroactively termed Synthalin A) prompted Schering AG to develop a structural analog. Synthalin B, featuring a dodecamethylene chain (12 methylene groups) instead of Synthalin A’s decamethylene chain (10 methylene groups), was introduced as a safer alternative [1] [3]. Synthalin B’s longer alkyl chain was theorized to reduce metabolic accumulation, but clinical experience confirmed persistent toxicity. Consequently, Synthalin A was withdrawn in the 1930s, while Synthalin B remained available in Germany until the mid-1940s [1] [7]. The rise of insulin therapy (commercialized 1923) and its superior safety profile accelerated Synthalin’s decline. Nevertheless, Synthalin’s legacy influenced future antidiabetics: its diguanide structure informed the development of biguanides, leading to metformin (derived from French lilac research but without Synthalin’s toxicity) [7].

Table 2: Comparative Analysis of Synthalin A and Synthalin B

CharacteristicSynthalin ASynthalin B
Chemical StructureN,N′′′-(Decane-1,10-diyl)diguanidineN,N′′′-(Dodecane-1,12-diyl)diguanidine
Chain Length10 methylene groups12 methylene groups
Development RationaleFirst synthetic oral hypoglycemic agentDesigned to reduce hepatorenal toxicity
Market Period1927–early 1930sEarly 1930s–mid-1940s
Primary Withdrawal ReasonHepatorenal toxicityPersistent toxicity despite structural modification

Scientific Legacy: Synthalin’s significance extends beyond diabetes. Research into its ability to disrupt glucose metabolism in trypanosomes (parasites reliant on glucose) informed the development of diamidine antiprotozoals like pentamidine, still used against Pneumocystis pneumonia [1]. Its role in highlighting glucagon suppression as a therapeutic strategy also anticipates contemporary diabetes research targeting alpha-cell dysfunction [2].

Properties

CAS Number

111-23-9

Product Name

Synthalin A

IUPAC Name

2-[10-(diaminomethylideneamino)decyl]guanidine

Molecular Formula

C12H28N6

Molecular Weight

256.39 g/mol

InChI

InChI=1S/C12H28N6/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16/h1-10H2,(H4,13,14,17)(H4,15,16,18)

InChI Key

OZZMUVKANAPKGI-UHFFFAOYSA-N

SMILES

C(CCCCCN=C(N)N)CCCCN=C(N)N

Synonyms

1,10-bis(guanidino)-n-decane
1,10-decamethylenediguanide
bisG-10
bisG10
synthalin A
synthalin A, dihydrochloride
synthalin A, hydrochloride
synthalin B

Canonical SMILES

C(CCCCCN=C(N)N)CCCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.